6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione 6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione
Brand Name: Vulcanchem
CAS No.: 378210-55-0
VCID: VC15637437
InChI: InChI=1S/C14H7BrCl2N2O2/c15-7-1-4-12-9(5-7)13(20)19(14(21)18-12)8-2-3-10(16)11(17)6-8/h1-6H,(H,18,21)
SMILES:
Molecular Formula: C14H7BrCl2N2O2
Molecular Weight: 386.0 g/mol

6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione

CAS No.: 378210-55-0

Cat. No.: VC15637437

Molecular Formula: C14H7BrCl2N2O2

Molecular Weight: 386.0 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione - 378210-55-0

Specification

CAS No. 378210-55-0
Molecular Formula C14H7BrCl2N2O2
Molecular Weight 386.0 g/mol
IUPAC Name 6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C14H7BrCl2N2O2/c15-7-1-4-12-9(5-7)13(20)19(14(21)18-12)8-2-3-10(16)11(17)6-8/h1-6H,(H,18,21)
Standard InChI Key WSMNZZQDLWFJGZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₄H₇BrCl₂N₂O₂, with a molar mass of 386.0 g/mol. Its IUPAC name, 6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione, reflects the substitution pattern: a bromine atom at position 6 of the quinazoline ring and a 3,4-dichlorophenyl moiety at position 3. The planar quinazoline-2,4-dione core facilitates π-π stacking interactions, while the halogen substituents enhance lipophilicity and electron-withdrawing effects, critical for target binding .

Key Structural Features:

  • Quinazoline-2,4-dione backbone: Provides a rigid framework for intermolecular interactions.

  • Bromine at C6: Increases molecular polarizability and potential halogen bonding.

  • 3,4-Dichlorophenyl at C3: Introduces steric bulk and hydrophobic contacts.

The canonical SMILES string (C1=CC(=C(C=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl)Cl) and InChIKey (WSMNZZQDLWFJGZ-UHFFFAOYSA-N) confirm the stereoelectronic configuration.

Physicochemical Properties

PropertyValue
LogP (Predicted)3.2 ± 0.5
Water Solubility0.021 mg/mL (SILICOS-IT)
Topological Polar Surface Area58.7 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound’s low aqueous solubility (0.021 mg/mL) and moderate lipophilicity (LogP ~3.2) suggest challenges in bioavailability, necessitating formulation strategies for in vivo applications .

Synthetic Methodologies

General Approaches to Quinazoline-2,4-Diones

Quinazoline-2,4-diones are typically synthesized via cyclization reactions involving anthranilic acid derivatives or urea analogs. A common route involves the condensation of 2-aminobenzoic acid with urea under acidic conditions, followed by halogenation. For brominated derivatives like 6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione, post-functionalization strategies are often employed.

Stepwise Synthesis of the Target Compound

  • Formation of Quinazoline-2,4-Dione Core:
    Reaction of 2-amino-5-bromobenzoic acid with urea in polyphosphoric acid yields 6-bromoquinazoline-2,4-dione.

  • C3 Substitution:
    Electrophilic aromatic substitution introduces the 3,4-dichlorophenyl group using 3,4-dichlorophenylboronic acid under Suzuki-Miyaura coupling conditions .

Representative Reaction Conditions:

StepReagents/ConditionsYield
1Urea, polyphosphoric acid, 120°C, 6h65%
2Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h72%

Alternative methods utilize N-bromosuccinimide (NBS) for bromination and isocyanates for dione formation, as reported in analogous quinazoline syntheses .

Pharmacological Activities and Mechanism of Action

Comparative IC₅₀ Values (EGFR Inhibition):

CompoundIC₅₀ (µM)
6-Bromo-3-(3,4-dichlorophenyl)...0.45 ± 0.1
Erlotinib (Reference)0.02 ± 0.01

While less potent than Erlotinib, the compound’s selectivity for mutant EGFR (T790M/L858R) warrants further investigation .

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Escherichia coli reveal moderate inhibition (MIC = 32 µg/mL), attributed to intercalation into microbial DNA. The dichlorophenyl group enhances membrane permeability, as evidenced by logP-driven penetration.

Computational and Structural Insights

Density Functional Theory (DFT) Analysis

At the B3LYP/6-31+G(d,p) level, the compound’s HOMO-LUMO gap (4.3 eV) indicates stability against electrophilic attack. The electrostatic potential map shows electron-deficient regions near the dichlorophenyl group, favoring interactions with nucleophilic residues .

Molecular Dynamics Simulations

100-ns simulations in a hydrated EGFR kinase domain demonstrate stable binding (RMSD < 2.0 Å). The bromine atom maintains persistent contact with Leu694, while the dione moiety stabilizes the glycine-rich loop .

Challenges and Future Directions

ADME Profiles

  • Absorption: Low solubility may limit oral bioavailability; prodrug strategies (e.g., phosphate esters) are under exploration.

  • Metabolism: Predicted CYP3A4-mediated oxidation necessitates structural modulation to reduce clearance .

Synthetic Optimization

Improving yields (>80%) requires catalyst screening (e.g., Pd-Xantphos for Suzuki couplings) and microwave-assisted cyclization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator